Exclusive Substrate Recognition by Human Peptide Deformylase (HsPDF): For-Met-Leu-pNA vs. fMLP
In a direct head-to-head comparison using purified human peptide deformylase (HsPDF), For-Met-Leu-pNA (fML-pNA) was efficiently deformylated, whereas the structurally analogous chemotactic peptide fMLP (For-Met-Leu-Phe) showed no detectable substrate activity [1]. This demonstrates that the C-terminal pNA moiety is essential for recognition by human PDF, a distinction not predicted by simple sequence homology.
| Evidence Dimension | Substrate recognition by HsPDF |
|---|---|
| Target Compound Data | Active (deformylated) |
| Comparator Or Baseline | fMLP (For-Met-Leu-Phe): Inactive (not deformylated) |
| Quantified Difference | Qualitative binary outcome (active vs. inactive) |
| Conditions | Recombinant HsPDF, cobalt-substituted form, pH 6.0-7.2, 25-50°C, continuous spectrophotometric assay with AAP coupling |
Why This Matters
This specificity eliminates false negatives in HsPDF inhibitor screening and ensures that assay signal originates exclusively from PDF activity, not from off-target proteases.
- [1] Lee MD, Antczak C, Li Y, Sirotnak FM, Bornmann WG, Scheinberg DA. A new human peptide deformylase inhibitable by actinonin. Biochem Biophys Res Commun. 2003 Dec 12;312(2):309-15. View Source
